

Application Note: A Validated HPLC-UV Method for the Quantification of Latanoprost

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Latanoprost**. **Latanoprost**, a prostaglandin F2α analogue, is a widely used medication for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. The presented isocratic reverse-phase HPLC method is demonstrated to be simple, rapid, and sensitive, making it suitable for routine quality control of **Latanoprost** in pharmaceutical formulations and for research and development purposes.

Introduction

Latanoprost is a potent drug that requires precise quantification to ensure the safety and efficacy of ophthalmic preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug substances. When coupled with a Ultraviolet (UV) detector, it provides a cost-effective and reliable method for routine analysis. This document provides a detailed protocol for an HPLC-UV method for **Latanoprost** quantification, including system suitability, linearity, accuracy, and precision parameters, based on established methodologies.

Physicochemical Properties of Latanoprost



A fundamental understanding of the physicochemical properties of **Latanoprost** is essential for effective HPLC method development.

Property	Value	Reference
Molecular Formula	C26H40O5	
Molecular Weight	432.6 g/mol	_
рКа	4.88	[1]
LogP	3.98	[1]
Aqueous Solubility	0.0129 g/L	[1]
UV Absorbance Maximum (λmax)	~200-210 nm	[2][3]

The low aqueous solubility and the LogP value indicate the lipophilic nature of **Latanoprost**, making reverse-phase HPLC an ideal separation technique. The pKa of 4.88 suggests that the molecule will be in its neutral form at a pH below this value, which is advantageous for retention on a non-polar stationary phase. The UV absorbance maximum in the lower UV region dictates the selection of the detection wavelength for optimal sensitivity.

Experimental Protocols Materials and Reagents

- Latanoprost reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (for buffer preparation)



- Orthophosphoric acid (for pH adjustment)
- 0.45 μm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for **Latanoprost** analysis:

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and water (or a suitable buffer) in varying ratios (e.g., 70:30 v/v) with an acidic modifier like 0.1% TFA or formic acid to maintain a pH of approximately 3.0.
Flow Rate	1.0 mL/min
Injection Volume	10-20 μL
Column Temperature	Ambient or controlled at 25-40°C
UV Detection Wavelength	210 nm[2][3]

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Latanoprost reference standard in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.



- Ophthalmic Solutions: The sample can often be directly diluted with the mobile phase to fall within the calibration curve range. Filtration through a 0.45 µm syringe filter is recommended before injection.
- Biological Matrices (e.g., Aqueous Humor): A protein precipitation step is typically required.
 For example, add methanol to the sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be collected, evaporated to dryness, and reconstituted in the mobile phase before injection.
- Cosmetic Serums: Extraction with a suitable solvent may be necessary. For instance, the sample can be mixed with the mobile phase, sonicated to ensure complete dissolution of the analyte, and then centrifuged. The clear supernatant is then injected into the HPLC system.

Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize typical validation parameters reported in the literature for **Latanoprost** quantification.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2
Theoretical Plates (N)	N > 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for replicate injections)

Table 2: Linearity

Linearity Range (µg/mL)	Correlation Coefficient (r²)
10.0 - 90.0	> 0.9998[2]
40 - 60	> 0.999[3]
0.212 - 10	0.9999[2]

Table 3: Accuracy (Recovery)



Spiked Concentration Level	Mean Recovery (%)
80%	98.0 - 102.0[3]
100%	98.0 - 102.0[3]
120%	98.0 - 120.0[3]

Table 4: Precision (RSD%)

Precision Level	RSD (%)
Intra-day	≤ 1.0%[2]
Inter-day	≤ 1.0%[2]

Table 5: Limit of Detection (LOD) and Limit of

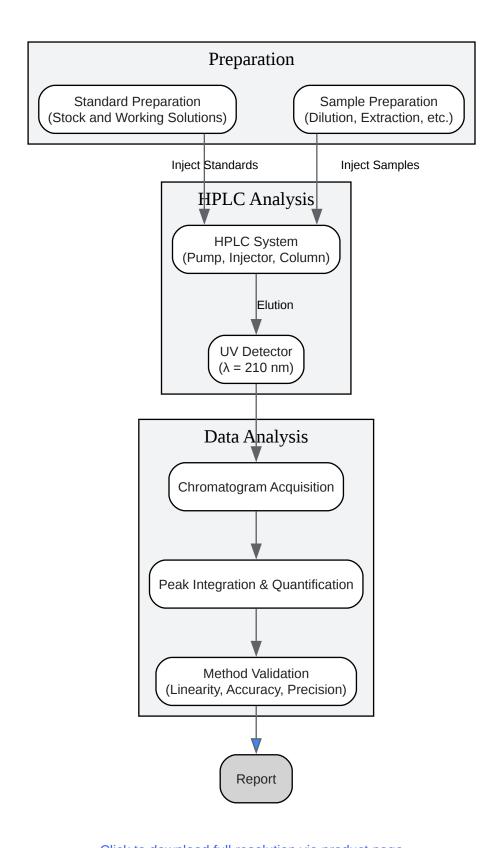
Ouantification (LOO)

Parameter	Concentration (µg/mL)
LOD	0.025[3]
LOQ	0.35[3]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV method development and validation for **Latanoprost** quantification.





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